Field: Virology
Application: Indole derivatives have been reported as antiviral agents.
Field: Microbiology
Application: Indole derivatives have been reported to have antimicrobial activity.
Results: The most potent compound had a MIC value of 0.05 μg/mL and a selectivity index of 300.
Field: Pharmacology
Application: Indole derivatives have been reported to have anti-inflammatory activity.
Application: Indole derivatives possess antioxidant activities.
Methyl 5-fluoro-1H-indole-7-carboxylate is a synthetic compound that belongs to the indole family, characterized by a fused bicyclic structure containing a nitrogen atom. This compound features a fluorine atom at the 5-position and a methyl ester group at the 7-position of the indole ring. The presence of the fluorine atom introduces unique electronic properties, making this compound of interest in medicinal chemistry and organic synthesis. Its molecular formula is and its molecular weight is approximately 195.18 g/mol.
As mentioned earlier, there is no scientific literature available describing the specific mechanism of action of MFIC.
Indole derivatives, including methyl 5-fluoro-1H-indole-7-carboxylate, are known for their diverse biological activities. Research indicates that this compound may exhibit:
The synthesis of methyl 5-fluoro-1H-indole-7-carboxylate typically involves the Fischer indole synthesis method. This process includes:
Industrial production may utilize continuous flow reactors to optimize yield and purity while controlling reaction conditions effectively.
Methyl 5-fluoro-1H-indole-7-carboxylate has several potential applications:
Methyl 5-fluoro-1H-indole-7-carboxylate can be compared with several related indole derivatives. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 5-fluoro-2-methyl-1H-indole-7-carboxylate | Contains an additional methyl group at position 2 | |
| Methyl 6-fluoro-1H-indole-3-carboxylate | Fluorine atom at position 6 with carboxylate at position 3 | |
| Methyl 4-chloro-5-fluoro-1H-indole-2-carboxylate | Contains both chlorine and fluorine atoms | |
| Methyl indole-3-acetate | Different substitution pattern affecting biological activity |
These comparisons highlight the unique positioning of the fluorine atom and carboxylate group in methyl 5-fluoro-1H-indole-7-carboxylate, influencing its chemical reactivity and biological activity compared to other similar compounds.